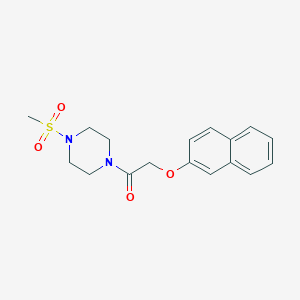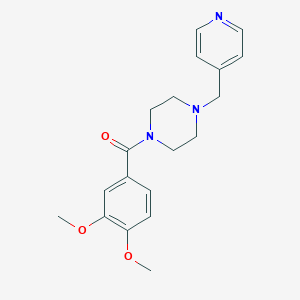![molecular formula C14H19Cl2NO3 B249154 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine, also known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is known that 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can selectively block certain types of ion channels, such as the voltage-gated potassium channel Kv1.3. This blockage results in changes in the electrical properties of the cell membrane, which can affect cellular physiology.
Biochemical and Physiological Effects
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. For example, 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can induce apoptosis in cancer cells, and it has been shown to have anti-inflammatory effects. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in lab experiments is its ability to selectively block certain types of ion channels. This makes it a useful tool for studying the role of ion channels in cellular physiology. However, one limitation of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring of cells is necessary when using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in experiments.
Orientations Futures
There are several future directions for research on 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new derivatives of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine that have improved properties, such as increased selectivity for certain ion channels or reduced toxicity. Another area of interest is the use of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in the development of new therapies for diseases such as cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine and its effects on cellular physiology.
Méthodes De Synthèse
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can be synthesized using various methods. One of the most commonly used methods involves the reaction between 2-(2,6-dichlorophenoxy)ethanol and morpholine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine as a white crystalline solid with a melting point of around 80-82°C.
Applications De Recherche Scientifique
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is as a membrane-permeable cationic dye that can be used to label and track live cells. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been used in studies that investigate the role of ion channels in cellular physiology, as it can selectively block certain types of ion channels.
Propriétés
Nom du produit |
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine |
|---|---|
Formule moléculaire |
C14H19Cl2NO3 |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
4-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(16)14(12)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
Clé InChI |
OEZPMPMZIKFSEQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)




![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
